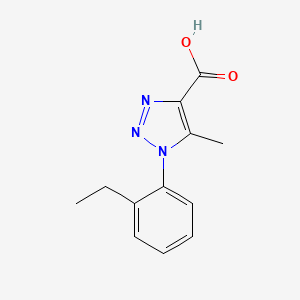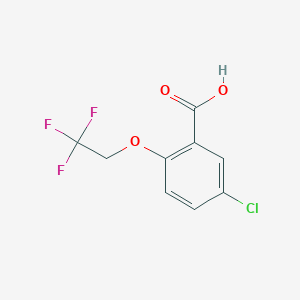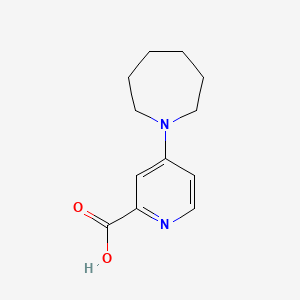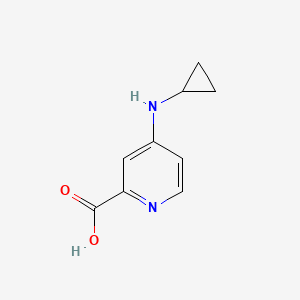![molecular formula C7H5BrN2O B1373539 6-ブロモ-1H-ピロロ[3,2-b]ピリジン-2(3H)-オン CAS No. 1190319-62-0](/img/structure/B1373539.png)
6-ブロモ-1H-ピロロ[3,2-b]ピリジン-2(3H)-オン
概要
説明
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 6-bromo-1H-pyrrolo[3,2-b]pyridine is1S/C7H5BrN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
6-Bromo-1H-pyrrolo[3,2-b]pyridine has a molecular weight of 197.03 g/mol . It has a boiling point of 311°C at 760 mmHg . The compound is a solid and should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用
がん治療:FGFR阻害剤
この化合物は、線維芽細胞増殖因子受容体(FGFR)阻害剤としての可能性について研究されています。FGFRは、さまざまな種類の腫瘍において重要な役割を果たしており、FGFRを標的とすることは、がん治療の有望な戦略です。 6-ブロモ-1H-ピロロ[3,2-b]ピリジン-2(3H)-オンの誘導体は、FGFR1、2、および3に対して強力な活性を示し、そのうちの1つの誘導体は、有意な阻害活性とさらなる最適化のためのリード化合物としての可能性を示しています .
乳がん治療
乳がんの文脈では、この化合物の特定の誘導体は、4T1乳がん細胞の増殖を阻害し、アポトーシスを誘導しました。 これらの誘導体は、これらの細胞の遊走と浸潤も有意に阻害し、乳がん治療の強い可能性を示唆しています .
肝細胞がん
研究では、肝細胞がん細胞株であるHep3B細胞に対して強力な抗増殖活性を示すFGFR4阻害剤として、6-ブロモ-1H-ピロロ[3,2-b]ピリジン-2(3H)-オンの誘導体が開発されました。 これは、肝がん治療における可能性を示唆しています .
酵素阻害
この化合物は、さまざまな炎症性疾患に関与する酵素であるヒト好中球エラスターゼ(HNE)を標的とする研究において、スキャフォールドとして使用されています。 このスキャフォールドに基づく阻害剤は、HNEが役割を果たす疾患の新しい治療法につながる可能性があります .
創薬
6-ブロモ-1H-ピロロ[3,2-b]ピリジン-2(3H)-オンは、低分子量で構造的に柔軟であるため、創薬の有望なリード化合物です。 その構造により、さまざまな誘導体を合成することができ、さまざまな標的に対して強力で選択的な阻害剤を見つける可能性が高まります .
ピラゾロピリジン誘導体の合成
この化合物は、医薬品化学において幅広い用途を持つピラゾロピリジン誘導体の合成にも関与しています。 これらの誘導体は、さまざまな戦略を用いて合成されており、この化合物が前駆体として持つ汎用性を示しています .
Safety and Hazards
The safety information available indicates that 6-bromo-1H-pyrrolo[3,2-b]pyridine may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
The primary targets of 6-Bromo-1H-Pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . 6-Bromo-1H-Pyrrolo[3,2-b]pyridin-2(3H)-one inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action inhibits the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival.
Cellular Effects
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been shown to affect various types of cells, particularly cancer cells. In breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby altering cell function.
Molecular Mechanism
The molecular mechanism of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its binding interactions with FGFRs. By binding to the tyrosine kinase domain of FGFRs, it prevents the autophosphorylation of tyrosine residues, thereby inhibiting the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one have been observed over various time periods. The compound remains stable under standard storage conditions and retains its inhibitory activity over time . Long-term studies have shown that it consistently inhibits cell proliferation and induces apoptosis in cancer cells, with no significant degradation observed.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed. These findings suggest a therapeutic window within which the compound can be used safely and effectively.
Metabolic Pathways
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
Within cells and tissues, 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high FGFR expression, such as tumors, enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is primarily within the cytoplasm and nucleus . It is directed to these compartments through specific targeting signals and post-translational modifications. Within the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins.
特性
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPMEPZCXLPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677470 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-62-0 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)

![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)
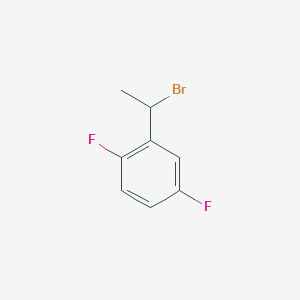

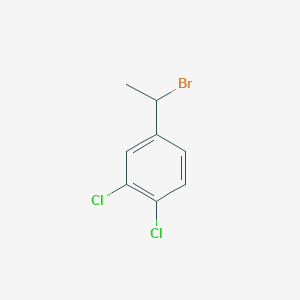
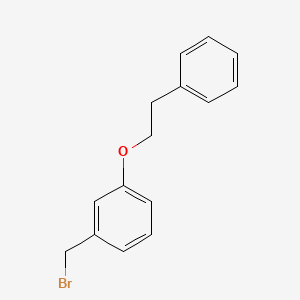
![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

